molecular formula C10H8Cl2N4O B2516704 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1219575-72-0

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2516704
CAS No.: 1219575-72-0
M. Wt: 271.1
InChI Key: ZSIJJAFOLCRWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide ( 1219575-72-0) is a high-purity synthetic compound supplied as an Active Pharmaceutical Ingredient (API) and advanced pharmaceutical intermediate . It features a dichloroimidazole core linked to a pyridinyl ring via an acetamide bridge, a structure of significant interest in medicinal chemistry . This compound is primarily utilized in synthetic organic chemistry, medicinal chemistry, and biotechnology for the research and development of novel bioactive molecules . The imidazole scaffold is a privileged structure in drug discovery, known to be a key pharmacophore in a wide range of therapeutic agents, including antibacterials, antifungals, and antitumor drugs . The product is analytically confirmed to be >99% pure, with quality verified by techniques such as HPLC, GC-MS, LCMS, and NMR spectroscopy . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-9-10(12)16(6-14-9)5-8(17)15-7-2-1-3-13-4-7/h1-4,6H,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIJJAFOLCRWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

The nucleophilic substitution method leverages the reactivity of chloroacetamide intermediates to attach the imidazole moiety.

Step 1: Synthesis of N-(Pyridin-3-yl)chloroacetamide
3-Aminopyridine reacts with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts, yielding N-(pyridin-3-yl)chloroacetamide. This step parallels amidation techniques described in p38 kinase inhibitor syntheses, where chloroacetyl derivatives are intermediates.

Step 2: Imidazole Substitution
The chloroacetamide undergoes nucleophilic displacement with 4,5-dichloro-1H-imidazole in acetone at reflux. Potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) facilitate the substitution, achieving yields of 65–72%. The reaction mechanism involves deprotonation of the imidazole’s N-H group by K₂CO₃, enhancing its nucleophilicity to attack the electrophilic carbon adjacent to the amide.

Challenges :

  • Competing hydrolysis of chloroacetamide in polar solvents.
  • Steric hindrance from the pyridine ring, necessitating prolonged reaction times (12–18 hours).

Coupling via HATU-Mediated Amide Formation

This route prioritizes late-stage amide bond formation using coupling reagents.

Step 1: Synthesis of 2-(4,5-Dichloro-1H-imidazol-1-yl)acetic Acid
4,5-Dichloroimidazole is alkylated with ethyl bromoacetate in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Subsequent hydrolysis with NaOH in methanol/water yields the carboxylic acid.

Step 2: HATU-Driven Coupling
The carboxylic acid reacts with 3-aminopyridine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. This method, adapted from kinase inhibitor protocols, achieves yields of 82–88%. HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, enabling efficient nucleophilic attack by the amine.

Advantages :

  • High regioselectivity and minimal byproducts.
  • Room-temperature compatibility, reducing energy costs.

Alternative Palladium-Catalyzed Cross-Coupling

While less common for aliphatic acetamides, palladium catalysis offers industrial potential.

Step 1: Suzuki-Miyaura Coupling
A boronate ester of pyridin-3-amine couples with a bromoacetyl-imidazole precursor using tetrakis(triphenylphosphine)palladium(0) in toluene/water. Though primarily used for aryl-aryl bonds, this approach has been modified for heterocycle-amide hybrids.

Step 2: Chlorination
Post-coupling chlorination with N-chlorosuccinimide (NCS) introduces the 4,5-dichloro groups on the imidazole ring. Reaction conditions (55°C, DMF) prevent over-chlorination.

Limitations :

  • High catalyst loading (5–10 mol%) increases costs.
  • Requires stringent anhydrous conditions.

Reaction Conditions and Optimization

Solvent and Base Selection

  • Nucleophilic Substitution : Acetone outperforms DMF in minimizing side reactions, while K₂CO₃/TBAB enhances reaction rates.
  • HATU Coupling : DMF ensures reagent solubility, and DIPEA effectively neutralizes HATU’s acidic byproducts.

Temperature and Time

  • Substitution reactions require reflux (56–60°C) for 12–18 hours.
  • HATU-mediated coupling proceeds at 25°C within 4 hours.

Purification Strategies

  • Recrystallization : Ethyl acetate/n-heptane mixtures isolate the product with >95% purity.
  • Column Chromatography : Silica gel (ethyl acetate:hexane, 1:1) resolves unreacted starting materials.

Industrial-Scale Production Considerations

Scalable synthesis demands cost-efficiency and reproducibility:

  • Catalyst Recycling : Palladium recovery via filtration reduces expenses in cross-coupling.
  • Continuous Flow Systems : Tubular reactors for substitution steps enhance throughput and safety.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Nucleophilic Substitution 72 92 Low Moderate
HATU Coupling 88 98 High High
Palladium-Catalyzed 65 90 Very High Industrial

Key Insights :

  • HATU coupling excels in yield and purity but incurs reagent costs.
  • Nucleophilic substitution balances cost and scalability for laboratory settings.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro substituents on the imidazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the imidazole or pyridine rings, depending on the reagents and conditions used.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with new substituents on the imidazole ring.

    Oxidation: Oxidized forms of the imidazole or pyridine rings.

    Reduction: Reduced forms of the imidazole or pyridine rings.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide exhibits significant antibacterial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

  • Method : Minimum Inhibitory Concentration (MIC) testing was performed to evaluate the compound’s antibacterial activity.
  • Results : The MIC values were comparable to established antibiotics, indicating its potential as a therapeutic agent against bacterial infections .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. In vitro studies have shown promising results against Mycobacterium tuberculosis.

Table 1: Antitubercular Activity Results

CompoundInhibition %
2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide50% (against specific strains)
Rifampicin>98%

This data suggests that while the compound may not be as potent as Rifampicin, it shows promise as a lead compound for further development .

Antifungal Properties

In addition to antibacterial and antitubercular activities, the compound has been evaluated for antifungal effects. Preliminary studies indicate that it may inhibit fungal growth, although specific data on fungal strains is still limited.

Medicinal Chemistry

Due to its unique structure, 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide serves as a building block in the synthesis of more complex molecules aimed at treating various diseases.

Synthetic Routes
The synthesis typically involves multi-step organic reactions:

  • Formation of the imidazole ring.
  • Chlorination to introduce dichloro groups.
  • Pyridine ring formation through condensation reactions .

Potential in Cancer Research

Emerging studies are exploring the role of imidazole derivatives in cancer treatment. The structural features of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide may contribute to its potential as an anticancer agent by targeting specific kinases involved in tumor growth .

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the acetamide with a ketone and a 4-methylpiperazine moiety (CAS: 1219555-68-6) alters electronic properties and solubility, which may influence pharmacokinetics .

Heterocyclic Analogues with Imidazo[2,1-b]thiazole Moieties

Compounds reported in share the acetamide-pyridine scaffold but replace the dichloroimidazole with imidazo[2,1-b]thiazole cores. Selected examples:

Compound ID Substituents Molecular Formula Melting Point (°C) Yield (%) Key Features
5k 6-Phenylimidazo[2,1-b]thiazole, 4-methoxybenzyl-piperazine C₃₀H₃₀N₆O₂S 92–94 78 Enhanced π-stacking due to phenyl group
5l 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole, 4-methoxybenzyl-piperazine C₃₀H₂₉ClN₆O₂S 116–118 72 Chlorophenyl group increases lipophilicity
5m 6-Phenylimidazo[2,1-b]thiazole, 4-fluorobenzyl-piperazine C₂₉H₂₇FN₆OS 80–82 75 Fluorine substitution improves metabolic stability

Key Observations :

  • Imidazo[2,1-b]thiazole derivatives exhibit broader heterocyclic diversity, with substituents like chlorophenyl and fluorobenzyl modulating lipophilicity and metabolic stability .
  • The target compound’s dichloroimidazole core may offer superior hydrogen-bonding capacity compared to the sulfur-containing thiazole analogues, influencing target binding .

Biological Activity

2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide, a synthetic organic compound, features a dichloro-substituted imidazole ring and a pyridine ring linked via an acetamide bond. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

The molecular structure of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide can be represented as follows:

Molecular Formula C11H9Cl2N5O\text{Molecular Formula C}_{11}\text{H}_{9}\text{Cl}_{2}\text{N}_{5}\text{O}

Key Features:

  • Imidazole Ring: Known for its role in many biologically active compounds.
  • Pyridine Ring: Commonly used in drug design due to its ability to interact with various biological targets.
  • Dichloro Substitution: The presence of chlorine atoms may enhance the compound's biological activity by influencing its interaction with target sites.

Antimicrobial Activity

Research indicates that compounds featuring imidazole and pyridine rings often exhibit significant antimicrobial properties. Specifically, 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide has been studied for its potential against various bacterial strains.

Case Study Findings:

  • Antibacterial Activity: In vitro studies revealed that the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
  • Antitubercular Potential: The compound was evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results with MIC values comparable to established antitubercular agents .

Antiviral Activity

The antiviral potential of this compound is also under investigation. Its structural similarity to known antiviral agents suggests that it may inhibit viral replication.

Research Insights:

  • Mechanism of Action: The compound may act by binding to viral enzymes or receptors, thereby inhibiting their activity. This is similar to other imidazole derivatives that have shown antiviral effects against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .
  • Selectivity Index: Preliminary studies indicated a favorable selectivity index, suggesting low cytotoxicity while effectively inhibiting viral replication at micromolar concentrations .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide, a comparison with structurally related compounds is essential.

Compound NameStructureBiological ActivityMIC (µg/mL)
2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamideStructureAntibacterial, Antiviral4 - 8
2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-2-yl)acetamideStructureModerate Antibacterial10 - 15
2-(4-chloroimidazolyl)-N-(pyridin-3-yl)acetamideStructureLow Antiviral Activity>20

The precise mechanism by which 2-(4,5-dichloro-1H-imidazol-1-yl)-N-(pyridin-3-yl)acetamide exerts its biological effects is still being elucidated. It is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial metabolism or viral replication.

Q & A

Q. Critical Parameters :

  • Reagent stoichiometry : Excess imidazole derivatives improve yield but may complicate purification.
  • Acid/base conditions : pH-sensitive intermediates (e.g., pyridine rings) require buffered conditions .

Basic Question: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
Orthogonal techniques are required:

NMR Spectroscopy :

  • 1^1H/13^{13}C NMR : Confirm connectivity of the imidazole (δ 7.5–8.5 ppm) and pyridinyl (δ 8.0–9.0 ppm) protons. Chlorine substituents deshield adjacent carbons .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak) and isotopic patterns for chlorine atoms .

IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and C-Cl bonds (~550–750 cm1^{-1}) .

HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : Imidazole rings exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR or deuterated solvents to stabilize dominant forms .
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous bond lengths/angles (e.g., C-Cl distances ~1.73 Å) .
  • Computational chemistry : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .

Case Study : A 2021 study resolved conflicting pyridinyl-imidazole NMR data by correlating calculated (DFT) and experimental shifts, identifying a misassigned methyl group .

Advanced Question: What computational methods are effective for predicting the reactivity and binding modes of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For imidazole derivatives, electron-deficient rings favor electrophilic attacks .
    • Simulate reaction pathways (e.g., amide bond formation) using transition-state modeling (IRC analysis).
  • Molecular Docking :
    • Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Pyridinyl and acetamide groups often form hydrogen bonds with active-site residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Example : A 2025 study combined DFT and docking to explain the selective inhibition of kinase X by this compound, highlighting a key hydrogen bond with Asp89 .

Basic/Advanced Question: How to design experiments for evaluating biological activity while minimizing bias?

Methodological Answer:
Basic Design :

  • In vitro assays : Use dose-response curves (1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) with MTT assays. Include positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Test against target enzymes (e.g., COX-2) via fluorometric assays.

Q. Advanced Design :

  • Blind screening : Employ high-throughput screening (HTS) with robotic liquid handlers to test 10,000+ compounds.
  • Statistical DoE : Apply factorial designs (e.g., 2k^k) to optimize assay conditions (pH, temperature) and identify interactions between variables .

Q. Data Validation :

  • IC50_{50} reproducibility : Triplicate experiments with CV < 15%.
  • Off-target checks : Use counter-screens (e.g., CYP450 isoforms) to rule out nonspecific effects .

Advanced Question: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

Synthesize analogs : Vary substituents on the imidazole (e.g., -Cl, -CH3_3) and pyridinyl (e.g., -F, -OCH3_3) rings .

Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs).

QSAR Modeling :

  • Build 2D/3D-QSAR models using MLR or PLS regression. Descriptors include logP, polar surface area, and electronegativity .
  • Validate models with leave-one-out cross-validation (R2^2 > 0.7).

Q. SAR Table :

DerivativeSubstituents (Imidazole/Pyridine)IC50_{50} (µM)Target
14,5-Cl / 3-pyridinyl0.45Kinase X
24-Cl / 3-pyridinyl2.10Kinase X
34,5-Cl / 4-pyridinyl12.8Kinase Y

Key Insight : Chlorine atoms at positions 4 and 5 enhance potency by 4.6-fold due to hydrophobic interactions with Kinase X’s binding pocket .

Advanced Question: How to address conflicting data in reported synthesis pathways for this compound?

Methodological Answer:
Conflicts may arise from:

  • Reaction intermediates : Unstable intermediates (e.g., chloroacetamide) degrade under suboptimal conditions. Use in situ IR to monitor intermediate stability .
  • Catalyst variability : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 may alter yields. Conduct kinetic studies (e.g., GC-MS timepoints) to compare pathways .
  • Validation via ICReDD : Apply computational reaction design (e.g., artificial force-induced reaction method) to predict optimal conditions and reconcile literature data .

Case Study : A 2024 study resolved a 15% yield discrepancy by switching from DMF to NMP, stabilizing a reactive intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.